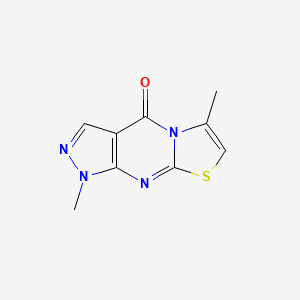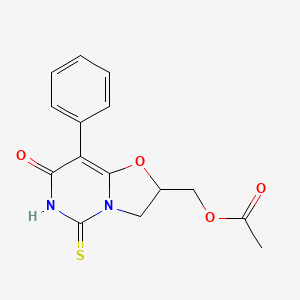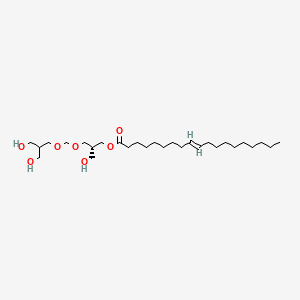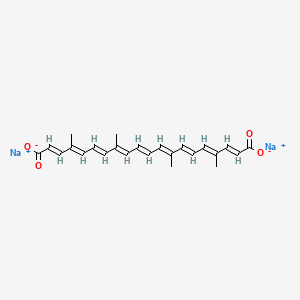
Norbixin disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbixin disodium is a water-soluble carotenoid derived from the seeds of the annatto tree (Bixa orellana L.). It is primarily used as a natural food colorant, imparting a yellow to orange hue to various food products. The compound is known for its stability in alkaline conditions and its ability to provide vibrant colors, making it a popular choice in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Norbixin disodium is typically prepared from bixin, another carotenoid found in annatto seeds. The process involves the hydrolysis of bixin in an alkaline solution, followed by acidification to precipitate norbixin. The precipitate is then filtered, washed, dried, and milled to produce a granular powder .
Industrial Production Methods:
Solvent Extraction: The outer coating of annatto seeds is washed with food-grade solvents such as acetone, methanol, hexane, ethanol, isopropyl alcohol, ethyl acetate, or supercritical carbon dioxide. The solvent is then removed, and the resultant powder is crystallized and dried. Aqueous alkali is added to the powder, which is then heated to hydrolyze the coloring matter.
Alkali Processing: The outer coating of annatto seeds is removed using aqueous alkali. The bixin is hydrolyzed to norbixin in a hot alkaline solution and then acidified to precipitate norbixin.
Análisis De Reacciones Químicas
Types of Reactions: Norbixin disodium undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the degradation of norbixin, resulting in the formation of colorless compounds.
Reduction: Reduction reactions can alter the conjugated double-bond system of norbixin, affecting its color properties.
Substitution: Norbixin can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Oxygen, light, and heat can act as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are commonly used.
Major Products Formed:
Oxidation: Degradation products that are often colorless.
Reduction: Altered norbixin molecules with modified color properties.
Substitution: Various substituted norbixin derivatives.
Aplicaciones Científicas De Investigación
Norbixin disodium has a wide range of applications in scientific research:
Chemistry: Used as a natural dye in analytical chemistry for the detection of various substances.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation.
Industry: Widely used as a natural food colorant in the food and beverage industry.
Mecanismo De Acción
The exact mechanism of action of norbixin disodium is not fully understood. it is known to exert its effects through its antioxidant properties. Norbixin can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. It may also interact with various molecular targets and pathways involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Norbixin disodium is often compared with other carotenoids such as bixin, tocotrienols, and tocopherols:
Bixin: The methyl ester of norbixin, which is oil-soluble and used in similar applications.
Tocotrienols and Tocopherols: These compounds are also derived from annatto seeds and have antioxidant properties. .
This compound stands out due to its water solubility and stability in alkaline conditions, making it particularly suitable for use in a wide range of food products and industrial applications.
Propiedades
Número CAS |
33261-81-3 |
|---|---|
Fórmula molecular |
C24H26Na2O4 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
disodium;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate |
InChI |
InChI=1S/C24H28O4.2Na/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28;;/h5-18H,1-4H3,(H,25,26)(H,27,28);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+;; |
Clave InChI |
APLSESHXCGENDZ-ZKAUOVOBSA-L |
SMILES isomérico |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)[O-])/C)/C)/C=C/C=C(/C=C/C(=O)[O-])\C.[Na+].[Na+] |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)[O-])C=CC=C(C)C=CC(=O)[O-].[Na+].[Na+] |
Números CAS relacionados |
542-40-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


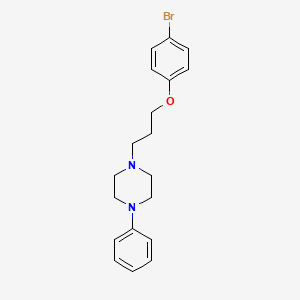
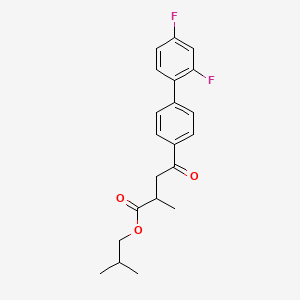
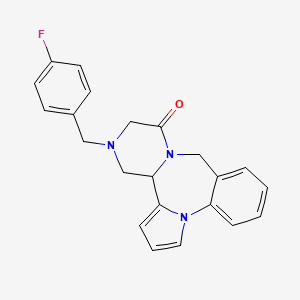


![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
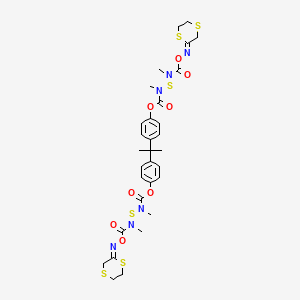
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)


